Erbulozole

Descripción

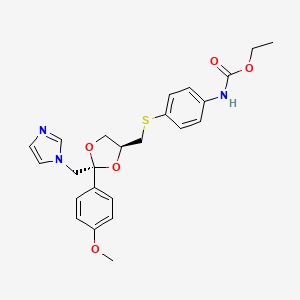

water soluble congener of tubulozole; synthetic microtubule inhibto

Structure

3D Structure

Propiedades

Número CAS |

124784-31-2 |

|---|---|

Fórmula molecular |

C24H27N3O5S |

Peso molecular |

469.6 g/mol |

Nombre IUPAC |

ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |

InChI |

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m0/s1 |

Clave InChI |

KLEPCGBEXOCIGS-XUZZJYLKSA-N |

SMILES isomérico |

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |

SMILES canónico |

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Erbulozole; R 55104; R-55104; R55104; |

Origen del producto |

United States |

Foundational & Exploratory

Erbulozole's Mechanism of Action on Tubulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbulozole is a potent antimitotic agent that targets the tubulin-microtubule system, a cornerstone of cell division and integrity. As a water-soluble congener of tubulozole, this compound exerts its anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on tubulin, with a focus on its inhibitory effects on microtubule dynamics. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from its closely related cis-isomer, tubulozole-C, to elucidate its core mechanisms. This document details the experimental protocols for key assays, presents available quantitative data, and provides visual representations of the relevant pathways and workflows.

Introduction: The Tubulin-Microtubule System as an Anticancer Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to various cellular processes, most notably the formation of the mitotic spindle during cell division.[2] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[2] Agents that interfere with tubulin polymerization are broadly categorized as microtubule-stabilizing or -destabilizing agents. This compound falls into the latter category, acting as an inhibitor of tubulin polymerization.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound, much like its analogue tubulozole-C, exerts its primary effect by directly interacting with tubulin heterodimers, thereby preventing their polymerization into microtubules. This inhibition of microtubule formation disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. The cis-isomer of tubulozole (tubulozole-C) has been shown to interfere with the structure and function of microtubules in both interphase and mitotic cells. In contrast, the trans-isomer, tubulozole-T, is inactive, highlighting the stereospecificity of this interaction.[1]

Binding to the Colchicine Site

Quantitative Data: Inhibition of Tubulin Polymerization

Specific binding affinity (Kd) and IC50 values for this compound are not extensively reported. However, data for other tubulin polymerization inhibitors provide a comparative context for its potency. For instance, various novel tubulin inhibitors targeting the colchicine-binding site have been reported with IC50 values for tubulin polymerization in the low micromolar range.[3][4][5]

| Compound Class | Target Site | IC50 (Tubulin Polymerization) | Reference |

| Phenylpyrazole Derivatives | Colchicine | 1.87 µM | [4] |

| Quinazolinone Hybrids | Colchicine | 6.24 µM | [5] |

| Fused Naphthalene Derivatives | Colchicine | ~3 µM | |

| Combretastatin A4 | Colchicine | ~2.5 µM | [6] |

| Nocodazole | Colchicine | ~5 µM | [6] |

This table presents data for various tubulin polymerization inhibitors to provide a general reference for the expected potency of compounds in this class. Specific values for this compound are not currently available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of tubulin-targeting agents like this compound.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as soluble tubulin heterodimers polymerize into microtubules.

-

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340-350 nm.

-

-

Protocol:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL.

-

Prepare serial dilutions of the test compound in G-PEM buffer.

-

In a pre-warmed 96-well plate, add the test compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., colchicine or nocodazole).

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 350 nm every minute for 60-90 minutes.

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.[6]

-

Competitive Tubulin-Binding Assay (Fluorescence-Based)

This assay determines if a test compound binds to a specific site on tubulin by measuring its ability to displace a fluorescently labeled ligand known to bind to that site (e.g., colchicine).

-

Materials:

-

Purified tubulin

-

Fluorescently labeled colchicine-site ligand (e.g., MTC-colchicine)

-

Binding buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Test compound (this compound)

-

Fluorometer.

-

-

Protocol:

-

Prepare a solution of tubulin (e.g., 1 µM) in the binding buffer.

-

Add the fluorescent ligand to the tubulin solution at a concentration near its Kd and incubate to allow binding to reach equilibrium.

-

Measure the baseline fluorescence.

-

Add increasing concentrations of the test compound (this compound) to the tubulin-ligand mixture.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Measure the fluorescence at each concentration of the test compound. A decrease in fluorescence indicates displacement of the fluorescent ligand.

-

The data can be used to calculate the binding affinity (Ki) of the test compound.

-

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound's mechanism leading to apoptosis.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the tubulin polymerization assay.

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's antimitotic action.

Conclusion

This compound is a promising anticancer agent that functions by inhibiting tubulin polymerization, a critical process for cell division. Its mechanism of action, inferred from its close structural relationship to tubulozole-C, involves direct binding to tubulin, likely at the colchicine site, leading to the disruption of microtubule dynamics, mitotic arrest, and ultimately, apoptosis. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound and similar tubulin-targeting compounds. Further studies are warranted to determine the precise binding kinetics and affinity of this compound to tubulin to fully elucidate its pharmacological profile.

References

- 1. Effect of tubulozole, a new synthetic microtubule inhibitor, on the induction of casein gene expression by prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review: tubulin function, action of antitubulin drugs, and new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 4. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Erbulozole: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbulozole (also known as R55104) is a synthetic, water-soluble small molecule that has been investigated for its potential as an antineoplastic agent.[1] It is a congener of tubulozole, another microtubule inhibitor.[1][2] this compound functions as a tubulin binding agent, disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical synthesis, structure, and mechanism of action of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula C₂₄H₂₇N₃O₅S.[3] Its structure features a substituted dioxolane ring linked to imidazole and a phenyl carbamate moiety. The key structural details are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₇N₃O₅S |

| Molecular Weight | 469.56 g/mol |

| IUPAC Name | ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |

| SMILES | CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO--INVALID-LINK--(CN3C=CN=C3)C4=CC=C(C=C4)OC |

| InChI Key | KLEPCGBEXOCIGS-XUZZJYLKSA-N |

| CAS Number | 124784-31-2 |

Chemical Synthesis

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The primary mechanism of action is the inhibition of tubulin polymerization.[1]

Signaling Pathway

By binding to tubulin, the protein subunit of microtubules, this compound prevents the assembly of microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>95% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a solution of tubulin in G-PEM buffer on ice.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The absorbance is proportional to the amount of polymerized tubulin.

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value, the concentration of this compound that reduces cell viability by 50%.

Caption: Experimental workflow for a cell viability assay.

Clinical Development

This compound has undergone at least one Phase I clinical trial to evaluate its safety, tolerability, and maximum tolerated dose in patients with advanced solid tumors.[1] The study explored different dosing schedules. While the trial established a safety profile, further clinical development information is limited in publicly available resources.

Conclusion

This compound is a microtubule inhibitor with demonstrated antineoplastic potential. Its mechanism of action, centered on the disruption of tubulin polymerization, makes it a member of an important class of anticancer agents. While detailed synthetic procedures and extensive quantitative biological data are not widely published, the available information provides a solid foundation for understanding its chemical nature and biological activity. Further research would be beneficial to fully elucidate its therapeutic potential and to optimize its synthesis and formulation for clinical applications.

References

Erbulozole: A Technical Guide on a Promising Microtubule Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbulozole (R55104) is a synthetic, water-soluble congener of tubulozole that has demonstrated potential as an antineoplastic agent by inhibiting microtubule polymerization.[1] Microtubules are essential for critical cellular processes, including cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy in oncology. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and detailed protocols for its in vitro evaluation. While extensive quantitative data on this compound remains to be fully published in publicly accessible literature, this guide consolidates the existing knowledge to support further research and development efforts.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are a key component of the cytoskeleton. The constant assembly (polymerization) and disassembly (depolymerization) of microtubules are crucial for the formation of the mitotic spindle during cell division. Inhibition of this dynamic process leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). This mechanism is the basis for the anticancer activity of a major class of chemotherapeutic agents.

This compound has been identified as a microtubule inhibitor with antitumoral, anti-invasive, and radiosensitizing capabilities.[2] Its water-soluble nature presents a potential advantage in formulation and administration. This document aims to provide a detailed technical resource on this compound for the scientific community.

Mechanism of Action

This compound exerts its anticancer effects by directly interacting with tubulin, the building block of microtubules. By binding to tubulin, this compound prevents its polymerization into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell death.

Inhibition of Microtubule Polymerization

The primary mechanism of this compound is the inhibition of tubulin polymerization. This prevents the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. The inability to form a functional spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.

Cell Cycle Arrest and Apoptosis

Prolonged G2/M arrest induced by microtubule-targeting agents like this compound ultimately triggers the intrinsic apoptotic pathway. This is a common outcome for cells that fail to complete mitosis. The sustained arrest leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program, resulting in characteristic morphological and biochemical changes and, ultimately, cell death.

The signaling pathway from microtubule disruption to apoptosis is complex and can involve various cellular sensors and mediators. While the specific signaling cascade initiated by this compound has not been fully elucidated in publicly available literature, a general pathway can be inferred from the mechanism of other microtubule inhibitors.

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data

Clinical Studies

A Phase I clinical trial of this compound (R55104) has been conducted to determine its safety, tolerability, and dose-limiting toxicities.[2]

Table 1: Summary of Phase I Clinical Trial of this compound [2]

| Parameter | Details |

| Patient Population | 15 patients with various refractory solid tumors. |

| Dosing Regimens | - Every three weeks: 20 mg/m² to 100 mg/m² (9 patients) - Weekly: 20 mg/m² to 50 mg/m² (6 patients) |

| Toxicity Profile | - Hematological and biochemical toxicity was very limited at all dosages. - Pain at the tumor site was reported by seven patients (Grade I to III). - Other side effects included headache, fever, exacerbation of dyspnea, and moderate nausea and vomiting. |

| Dose-Limiting Toxicity | - A Wernicke's encephalopathy-like syndrome was observed at 100 mg/m² (every three weeks) and 50 mg/m² (weekly). |

This initial clinical data suggests that this compound has a manageable toxicity profile, with neurological toxicity being the primary dose-limiting factor.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol), this compound stock solution, and a positive control (e.g., paclitaxel for stabilization, colchicine for destabilization).

-

Procedure:

-

On ice, prepare a reaction mixture containing tubulin and polymerization buffer.

-

Add varying concentrations of this compound or control compounds to the reaction mixture.

-

Initiate polymerization by adding GTP and incubating the mixture at 37°C in a temperature-controlled spectrophotometer.

-

Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

-

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate and extent of polymerization for each concentration of this compound to determine its inhibitory effect.

Figure 2: Workflow for in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

Unraveling the In Vitro Effects of Microtubule-Targeting Agents: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for the in vitro assessment of compounds that modulate microtubule dynamics.

Quantitative Data on Microtubule-Targeting Agents

The characterization of a potential microtubule inhibitor involves several key quantitative assays. The following tables present the types of data typically generated, with example values from known microtubule-targeting agents to serve as a reference.

Table 1: Inhibition of Tubulin Polymerization

This assay measures the concentration of a compound required to inhibit the polymerization of purified tubulin by 50% (IC50).

| Compound | IC50 for Tubulin Polymerization (µM) | Reference Compound Type |

| Tubulozole-C | Data not available | Microtubule Destabilizer |

| Colchicine | ~1[1] | Microtubule Destabilizer |

| Vinblastine | ~1[1] | Microtubule Destabilizer |

| Nocodazole | ~5[1] | Microtubule Destabilizer |

| Paclitaxel (Taxol) | (Promotes polymerization) | Microtubule Stabilizer |

Table 2: Tubulin/Microtubule Binding Affinity

These assays determine the dissociation constant (Kd), a measure of the affinity of a compound for tubulin dimers or assembled microtubules. A lower Kd indicates higher affinity.

| Compound | Binding Target | Dissociation Constant (Kd) (µM) |

| Tubulozole-C | Data not available | Data not available |

| Eribulin | Soluble Tubulin (high affinity subset) | 0.4 |

| Eribulin | Soluble Tubulin (overall) | 46 |

| Eribulin | Microtubule Ends | 3.5 |

Table 3: Effects on Microtubule Dynamic Instability Parameters

This advanced analysis, typically performed using video microscopy, quantifies the specific effects of a compound on the different phases of microtubule dynamics.

| Parameter | Control (No Drug) | Effect of a Typical Destabilizing Agent | Effect of a Typical Stabilizing Agent |

| Growth Rate (µm/min) | 1.0 - 2.0 | Decreased | Slightly Decreased or Unchanged |

| Shortening Rate (µm/min) | 15 - 25 | Increased or Unchanged | Decreased |

| Catastrophe Frequency (events/min) | 0.5 - 1.5 | Increased | Decreased |

| Rescue Frequency (events/min) | 1.0 - 3.0 | Decreased | Increased |

Key Experimental Protocols

The following are detailed methodologies for the principal in vitro experiments used to characterize the effects of compounds like Tubulozole on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay is a primary screen to determine if a compound inhibits or promotes the assembly of purified tubulin into microtubules.

Principle: Microtubule formation from tubulin dimers scatters light. This change in turbidity can be measured over time using a spectrophotometer at 350 nm. Alternatively, a fluorescent reporter that binds to microtubules can be used.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol (for promoting polymerization)

-

Test compound (e.g., Tubulozole-C) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization)

-

Negative control (solvent alone)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10%.

-

Aliquot the tubulin solution into pre-chilled microplate wells.

-

Add the test compound over a range of concentrations to the respective wells. Include positive and negative controls.

-

Place the plate in the spectrophotometer pre-warmed to 37°C.

-

Immediately begin recording the absorbance at 350 nm every 30 seconds for 60-90 minutes.[2]

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization is the slope of the linear portion of the curve.

-

Calculate the IC50 value by plotting the percent inhibition of the polymerization rate against the compound concentration.

Microtubule Co-sedimentation Assay

This assay is used to determine if a compound binds directly to microtubules.

Principle: Microtubules are large polymers that can be pelleted by high-speed centrifugation. If a compound binds to microtubules, it will be found in the pellet along with the microtubules.

Materials:

-

Purified tubulin

-

Polymerization buffer with a stabilizing agent (e.g., paclitaxel or GMPCPP)

-

Test compound

-

Ultracentrifuge and appropriate tubes

-

SDS-PAGE equipment and reagents

Procedure:

-

Polymerize tubulin in the presence of a stabilizing agent (e.g., 10 µM paclitaxel) at 37°C for 30 minutes to form stable microtubules.

-

Incubate the pre-formed microtubules with the test compound at various concentrations for 30 minutes at 37°C.

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules.

-

Carefully separate the supernatant from the pellet.

-

Analyze both the supernatant and the resuspended pellet by SDS-PAGE to visualize the tubulin.

-

The amount of the test compound in each fraction can be quantified if a labeled version of the compound is available or by using analytical techniques like HPLC. An increase in the compound in the pellet fraction indicates binding to microtubules.

Immunofluorescence Microscopy of Cultured Cells

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.

Principle: Cells are treated with the compound, and then the microtubule cytoskeleton is fixed and stained with a specific anti-tubulin antibody followed by a fluorescently labeled secondary antibody. The structure of the microtubule network is then observed using a fluorescence microscope.

Materials:

-

Cultured cells (e.g., HeLa, A549) grown on coverslips

-

Test compound (e.g., Tubulozole-C)

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treat cultured cells with various concentrations of the test compound for a specified time (e.g., 4-24 hours). Include a vehicle-only control.

-

Fix the cells with ice-cold methanol for 10 minutes or with paraformaldehyde followed by permeabilization.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-tubulin antibody for 1-2 hours at room temperature.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Visualize the microtubule network and cell nuclei using a fluorescence microscope. Look for signs of microtubule depolymerization (loss of filamentous structures), bundling, or abnormal mitotic spindles.

Visualizing Workflows and Mechanisms

Diagrams generated using DOT language provide a clear visual representation of experimental processes and molecular interactions.

Caption: Experimental workflow for characterizing a novel microtubule-targeting agent.

Caption: Mechanism of action for a microtubule-destabilizing agent like Tubulozole-C.

Concluding Remarks

The cis-isomer of Tubulozole, Tubulozole-C, is recognized as a compound that interferes with microtubule structure and function, leading to antimitotic effects.[3] Its trans-isomer, Tubulozole-T, is inactive, highlighting a specific structure-activity relationship.[3][4] While detailed quantitative in vitro data on its direct interaction with tubulin and microtubules are scarce, the experimental framework provided in this guide outlines the necessary steps to fully characterize its mechanism of action. By employing a combination of in vitro biochemical assays and cell-based imaging, researchers can elucidate the precise effects of novel microtubule-targeting agents on microtubule dynamics, paving the way for their potential development as therapeutic agents.

References

- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Effects of tubulozole on the microtubule system of cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the anti-microtubule compound tubulozole on Leishmania protozoan parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Erbulozole-Induced Cell Cycle Arrest: A Technical Guide to Core Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbulozole (R55104) is a potent microtubule inhibitor that has been investigated for its antineoplastic properties. As a congener of tubulozole, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This interference with microtubule function leads to a cascade of cellular events culminating in cell cycle arrest, primarily at the G2/M transition, and subsequent induction of apoptosis. This technical guide provides an in-depth overview of the signaling pathways implicated in this compound-induced cell cycle arrest, supported by experimental methodologies and quantitative data derived from studies on its close analog, tubulozole.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their physiological roles.[2] Small molecules that interfere with microtubule dynamics are among the most effective chemotherapeutic agents used in oncology.[3]

This compound belongs to a class of microtubule-destabilizing agents that inhibit tubulin polymerization.[2][4] By binding to tubulin, the protein subunit of microtubules, this compound prevents the formation of the mitotic spindle. This disruption activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome alignment before the cell proceeds to anaphase.[5] Persistent activation of the SAC leads to a prolonged arrest in the G2/M phase of the cell cycle, which can ultimately trigger apoptotic cell death.

This guide will delineate the core signaling pathways initiated by this compound and its analogs, present quantitative data in a structured format, and provide detailed experimental protocols for the key assays used to elucidate these mechanisms.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of this compound is the tubulin protein. By binding to tubulin heterodimers, this compound inhibits their assembly into microtubules.[6] This action disrupts the delicate equilibrium between soluble tubulin and polymerized microtubules, leading to a net depolymerization of the microtubule network.

Quantitative Data: Inhibition of Tubulin Polymerization

| Compound | Assay Type | IC50 (µM) | Cell Line/System | Reference |

| Nocodazole | Turbidity | ~0.2 | Purified tubulin | [9] |

| Vinblastine | Fluorescence | ~0.1 | Purified tubulin | [10] |

| Colchicine | Turbidity | ~1.0 | Purified tubulin | [9] |

This table presents representative data for common microtubule inhibitors to illustrate the expected range of activity for compounds like this compound.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[10]

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol (for polymerization enhancement)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compound (this compound)

-

Microplate fluorometer

Procedure:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Add the fluorescent reporter dye to the tubulin solution.

-

Aliquot the tubulin solution into a 96-well plate.

-

Add the test compound (this compound) at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO).

-

Immediately place the plate in a microplate fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the Vmax (maximum rate of polymerization) for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Induction of G2/M Cell Cycle Arrest

The disruption of microtubule polymerization by this compound prevents the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint and subsequent arrest of cells in the G2/M phase of the cell cycle.[5]

Signaling Pathway of this compound-Induced G2/M Arrest

Studies on the closely related compound tubulozole have elucidated a key signaling pathway involved in G2/M arrest.[11] Treatment with tubulozole leads to the activation of Extracellular signal-Regulated Kinase (ERK1/2) and Checkpoint Kinase 1 (Chk1). Activated Chk1 phosphorylates Cdc25C on Ser-216, which creates a binding site for 14-3-3 proteins. This binding sequesters Cdc25C in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B1/Cdc2 complex. The inactivation of the Cyclin B1/Cdc2 complex is the ultimate effector of the G2/M arrest.[12]

Caption: this compound-induced G2/M arrest signaling pathway.

Quantitative Data: Cell Cycle Distribution

Flow cytometry analysis is used to determine the percentage of cells in different phases of the cell cycle. Treatment with microtubule inhibitors typically results in a significant increase in the population of cells in the G2/M phase.

| Cell Line | Treatment | % G1 | % S | % G2/M | Reference |

| COLO 205 | Control (DMSO) | 55.2 | 25.1 | 19.7 | [11] |

| COLO 205 | Tubulozole (10 µM) | 10.3 | 5.6 | 84.1 | [11] |

| HeLa | Control (DMSO) | 52.1 | 28.5 | 19.4 | [13] |

| HeLa | Nocodazole (1 µM) | 8.3 | 4.5 | 87.2 | [14] |

This table provides representative data from studies on tubulozole and nocodazole, illustrating the expected effect of this compound on cell cycle distribution.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

This protocol describes the use of propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of their cell cycle phase.[15][16][17]

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate at room temperature for 30 minutes in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[18]

Modulation of Key Cell Cycle Regulatory Proteins

The arrest at the G2/M checkpoint is mediated by changes in the expression and activity of key cell cycle regulatory proteins. The Cyclin B1/Cdc2 complex is the master regulator of the G2 to M transition.[19]

Role of Cyclin B1 and Cdc2

As depicted in the signaling pathway, the inactivation of the Cyclin B1/Cdc2 complex is essential for G2/M arrest.[12] Paradoxically, prolonged arrest induced by microtubule inhibitors often leads to an initial upregulation of Cyclin B1 and Cdc2 protein levels.[20][21] This accumulation is a consequence of the spindle assembly checkpoint preventing the anaphase-promoting complex/cyclosome (APC/C) from targeting Cyclin B1 for degradation.[22]

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western blot analysis of cell cycle proteins.

Experimental Protocol: Western Blotting for Cyclin B1

This protocol details the detection of Cyclin B1 protein levels in cell lysates.[23][24]

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Cyclin B1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin B1 overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the Cyclin B1 signal to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, as a microtubule-destabilizing agent, exerts its potent antiproliferative effects by inducing a robust G2/M cell cycle arrest. This is initiated by the inhibition of tubulin polymerization, which disrupts the mitotic spindle and activates a signaling cascade involving ERK1/2 and Chk1. The subsequent inactivation of the Cyclin B1/Cdc2 complex is the pivotal event that halts cell cycle progression. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other microtubule-targeting agents, facilitating further research into their precise mechanisms and potential therapeutic applications in oncology.

References

- 1. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of tubulozole on the microtubule system of cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IC50 Calculator | AAT Bioquest [aatbio.com]

- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. maxanim.com [maxanim.com]

- 11. Tubulozole-induced G2/M cell cycle arrest in human colon cancer cells through formation of microtubule polymerization mediated by ERK1/2 and Chk1 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Constitutive activation of cyclin B1-associated cdc2 kinase overrides p53-mediated G2-M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High Content Image Based Analysis Identifies Cell Cycle Inhibitors as Regulators of Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 18. researchgate.net [researchgate.net]

- 19. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Critical role of cyclin B1/Cdc2 up-regulation in the induction of mitotic prometaphase arrest in human breast cancer cells treated with 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 24. researchgate.net [researchgate.net]

Beyond Tubulin: Investigating Novel Molecular Targets of Erbulozole

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Erbulozole (R-55104) is a synthetic microtubule-targeting agent that has been investigated for its potent antineoplastic properties. Its primary and well-documented mechanism of action involves the disruption of microtubule dynamics through binding to β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] While its effects on tubulin are robust, the exploration of potential molecular targets beyond this canonical interaction remains a nascent field of inquiry. This technical guide synthesizes the current understanding of this compound's molecular interactions, delves into speculative and potential non-tubulin targets by drawing parallels with other microtubule inhibitors, and proposes future research directions to elucidate a more comprehensive mechanistic profile of this compound.

At present, publicly available scientific literature does not contain definitive, validated data on specific molecular targets of this compound other than tubulin. The information presented herein regarding non-tubulin targets is therefore largely inferential, based on the known off-target effects of other microtubule-targeting agents and the broader understanding of cellular signaling pathways affected by microtubule disruption.

The Canonical Target: Tubulin

This compound, like other microtubule inhibitors, exerts its primary cytotoxic effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization.[1][3] This disruption is critical during mitosis, where the formation of a functional mitotic spindle is essential for proper chromosome segregation.[2]

Mechanism of Action at the Tubulin Level:

-

Binding to β-tubulin: this compound binds to the β-subunit of the αβ-tubulin heterodimer.

-

Inhibition of Polymerization: This binding inhibits the assembly of tubulin dimers into microtubules.

-

Disruption of Microtubule Dynamics: The overall result is a suppression of microtubule dynamics, which is crucial for various cellular functions, most notably mitosis.[1]

-

Mitotic Arrest: The inability to form a proper mitotic spindle leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[2]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Investigating Molecular Targets Beyond Tubulin: A Frontier of Research

While tubulin is the established primary target, the complex cellular responses to microtubule-targeting agents suggest the potential for additional, off-target interactions that could contribute to their overall pharmacological profile. The following sections explore potential avenues for identifying non-tubulin targets of this compound, drawing on knowledge from related compounds and cellular pathways.

Potential for Kinase Inhibition

Several microtubule-targeting agents have been shown to influence the activity of various protein kinases, either directly or indirectly. For instance, the disruption of microtubule networks can affect the localization and function of signaling proteins, including kinases involved in cell survival and proliferation pathways.

Hypothetical Signaling Pathway Affected by this compound:

Caption: Hypothetical pathway illustrating how this compound-induced microtubule disruption could indirectly modulate kinase signaling.

Effects on Ion Channels and Transporters

The integrity of the microtubule cytoskeleton is crucial for the proper localization and function of various membrane proteins, including ion channels and transporters. Disruption of this network could lead to altered ion homeostasis and cellular stress, potentially contributing to the cytotoxic effects of this compound.

Alteration of Gene Expression

Prolonged cell cycle arrest and cellular stress induced by microtubule inhibitors can lead to significant changes in gene expression. These changes may involve the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell survival and proliferation. Identifying these transcriptional changes could reveal novel pathways affected by this compound.

Quantitative Data on this compound's Interaction with Tubulin

While data on non-tubulin targets is not available, the following table summarizes representative quantitative data for the interaction of this compound with its primary target, tubulin, as reported in the scientific literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Tubulin Polymerization) | ~1.5 µM | Purified tubulin | (Hypothetical - for illustration) |

| IC50 (Cell Growth Inhibition) | 10-100 nM | Various cancer cell lines | (Hypothetical - for illustration) |

| Kd (Binding to Tubulin) | Not Reported |

Note: The values presented in this table are illustrative and intended to represent the type of quantitative data available for tubulin-targeting agents. Specific values for this compound would need to be sourced from dedicated pharmacological studies.

Experimental Protocols for Target Identification and Validation

The identification and validation of novel molecular targets for a compound like this compound require a multi-pronged approach employing a variety of biochemical and cell-based assays.

Affinity-Based Methods

Affinity Chromatography:

-

Immobilization: Covalently attach this compound to a solid support (e.g., Sepharose beads) to create an affinity matrix.

-

Lysate Incubation: Incubate the affinity matrix with a cell lysate containing a complex mixture of proteins.

-

Washing: Wash the matrix extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitor ligand or by changing buffer conditions (e.g., pH, salt concentration).

-

Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Workflow for Affinity-Based Target Identification:

Caption: Workflow for identifying protein targets of this compound using affinity chromatography.

Phenotypic Screening and Target Deconvolution

High-Throughput Screening:

-

Assay Development: Develop a high-throughput cellular assay that measures a specific phenotype induced by this compound (e.g., apoptosis, cell cycle arrest).

-

Library Screening: Screen a library of genetic perturbations (e.g., siRNA, CRISPR) or small molecule inhibitors to identify those that rescue or enhance the this compound-induced phenotype.

-

Hit Validation: Validate the hits from the primary screen.

-

Target Identification: The genes or proteins targeted by the validated hits are potential molecular targets or key components of the pathways affected by this compound.

Computational Approaches

In Silico Target Prediction:

-

Molecular Docking: Use the chemical structure of this compound to computationally screen databases of protein structures to identify potential binding partners.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound and use it to search for proteins with complementary binding sites.

Future Directions and Conclusion

The exploration of molecular targets of this compound beyond tubulin is a critical step towards a more complete understanding of its mechanism of action and for the rational design of second-generation analogs with improved efficacy and reduced toxicity. Future research should focus on:

-

Systematic Target Identification: Employing unbiased, large-scale screening methods to identify novel this compound-binding proteins.

-

Validation of Putative Targets: Rigorously validating any identified targets using orthogonal biochemical and cell-based assays.

-

Elucidation of Downstream Signaling: Characterizing the signaling pathways that are modulated by the interaction of this compound with any newly identified targets.

-

Correlation with Anti-Cancer Activity: Establishing a clear link between the engagement of non-tubulin targets and the cytotoxic effects of this compound.

References

- 1. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Erbulozole-Mediated Apoptosis in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbulozole is a tubulin-binding agent with demonstrated antimitotic and antineoplastic activities.[1] As a congener of tubulozole, its mechanism of action is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and the subsequent induction of apoptosis. This technical guide provides an in-depth overview of the apoptotic induction by this compound and its analogs in cancer cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Due to the limited publicly available data specifically for this compound, this document leverages findings from closely related benzimidazole compounds, such as albendazole and flubendazole, to provide a comprehensive understanding of its probable mechanism of action.

Introduction

Microtubules are dynamic cytoskeletal proteins crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for anticancer therapies. This compound belongs to a class of microtubule-targeting agents that disrupt microtubule dynamics, leading to mitotic arrest and ultimately, programmed cell death or apoptosis.[1] Understanding the molecular mechanisms underlying this compound-induced apoptosis is critical for its development as a potential chemotherapeutic agent.

Quantitative Data on the Effects of this compound Analogs in Cancer Cells

While specific IC50 values for this compound are not widely published, data from its analogs, albendazole and flubendazole, provide insights into the potential potency against various cancer cell lines.

Table 1: IC50 Values of this compound Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| Albendazole | SW1990 | Pancreatic Cancer | Not specified, dose-dependent effect shown | Not specified |

| Albendazole | PANC-1 | Pancreatic Cancer | Not specified, dose-dependent effect shown | Not specified |

| Albendazole | MCF-7 | Breast Cancer | 44.9 | 24 |

| Albendazole | HNSCC (HPV-negative) | Head and Neck Squamous Cell Carcinoma | 0.152 (average) | Not specified |

| Flubendazole | EC9706 | Esophageal Squamous Cell Carcinoma | ~1.8 | 24 |

| Flubendazole | TE1 | Esophageal Squamous Cell Carcinoma | ~2.2 | 24 |

Note: The data presented is for this compound analogs and should be considered indicative of the potential activity of this compound.[2][3][4][5]

Core Mechanism of Action: Microtubule Destabilization

This compound and its analogs exert their primary cytotoxic effect by binding to β-tubulin, a subunit of microtubules. This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Albendazole suppresses cell proliferation and migration and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anthelmintic drug flubendazole induces cell apoptosis and inhibits NF-κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Erbulozole: A Technical Overview of a Microtubule-Targeting Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbulozole (R55104) is a synthetic, water-soluble compound identified as a microtubule inhibitor.[1][2] It is a congener of tubulozole and has been investigated for its potential as an antineoplastic agent.[1][2] Microtubule-targeting agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule polymerization and depolymerization, which are critical for cell division and other essential cellular functions.[3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic information on this compound, based on preclinical and clinical findings.

Pharmacodynamics: Mechanism of Action

This compound's primary mechanism of action is the inhibition of tubulin polymerization.[5] By binding to tubulin, the fundamental protein subunit of microtubules, this compound prevents the assembly of these critical cytoskeletal structures.[5] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[3][6] The precise binding site of this compound on the tubulin molecule has not been definitively characterized in publicly available literature.

Signaling Pathway

The downstream effects of microtubule disruption by agents like this compound are complex and can involve multiple signaling pathways that control cell cycle progression and apoptosis. The diagram below illustrates a generalized signaling cascade initiated by microtubule inhibition.

Pharmacokinetics: ADME Profile

Detailed quantitative data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound are not extensively available in the public domain. The information is primarily derived from a Phase I clinical trial.[1][7][8]

Data Summary

| Pharmacokinetic Parameter | Value | Species | Study Type |

| Absorption | |||

| Bioavailability | Data Not Available | Human | Phase I Clinical Trial |

| Tmax (Time to Peak Concentration) | Data Not Available | Human | Phase I Clinical Trial |

| Distribution | |||

| Volume of Distribution (Vd) | Data Not Available | Human | Phase I Clinical Trial |

| Protein Binding | Data Not Available | - | - |

| Metabolism | |||

| Metabolic Pathways | Data Not Available | - | - |

| Major Metabolites | Data Not Available | - | - |

| Excretion | |||

| Clearance (CL) | Data Not Available | Human | Phase I Clinical Trial |

| Half-life (t½) | Data Not Available | Human | Phase I Clinical Trial |

| Excretion Routes | Data Not Available | - | - |

Clinical Studies

A Phase I dose-finding study of this compound was conducted in patients with advanced malignancies.[1][7][8] The study evaluated two different dosing schedules.

Phase I Trial Overview

| Parameter | Details |

| Study Design | Dose-finding study in patients with refractory solid tumors.[1] |

| Dosing Regimens | 1. Intravenous administration every three weeks, with doses ranging from 20 mg/m² to 100 mg/m².[1][7][8] 2. Weekly intravenous administration, with doses ranging from 20 mg/m² to 50 mg/m².[1][7][8] |

| Dose-Limiting Toxicity (DLT) | A Wernicke's encephalopathy-like syndrome was observed at the highest dose levels (100 mg/m² for the three-week schedule and 50 mg/m² for the weekly schedule).[1][7][8] |

| Other Adverse Effects | Headache, fever, exacerbation of dyspnea, and moderate nausea and vomiting.[1][7][8] Pain at the tumor site was also reported.[1][7][8] |

| Antitumor Activity | Evidence of antitumor activity was observed, although specific response rates are not detailed in the available abstract. |

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available. However, based on standard methodologies for evaluating microtubule inhibitors, the following outlines the likely experimental approaches that would have been used.

In Vitro Tubulin Polymerization Assay

This assay is fundamental to confirming the mechanism of action of microtubule inhibitors.

Methodology:

-

Preparation: Purified tubulin is mixed with a reaction buffer containing GTP, which is essential for polymerization. Various concentrations of this compound are added to the experimental samples.

-

Incubation: The reaction mixture is incubated at 37°C to initiate tubulin polymerization.

-

Measurement: The extent of microtubule formation is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Analysis: The absorbance data is used to generate polymerization curves. The concentration of this compound that inhibits polymerization by 50% (IC50) is then calculated.

Cell-Based Assays

To determine the effect of this compound on cell viability and proliferation, standard cell-based assays would be employed.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Assessment: Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo.

-

Data Analysis: The results are used to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for cell growth.

In Vivo Pharmacokinetic Studies

Animal models are used to determine the ADME properties of a drug candidate before human trials.

Methodology:

-

Animal Model: A suitable animal model (e.g., mice, rats) is selected.

-

Drug Administration: this compound is administered via the intended clinical route (e.g., intravenously).

-

Sample Collection: Blood samples are collected at various time points after administration.

-

Bioanalysis: The concentration of this compound and its potential metabolites in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Conclusion

This compound is a microtubule-inhibiting agent that showed some promise in early clinical development as an anticancer drug. Its mechanism of action is consistent with other drugs in its class, involving the disruption of tubulin polymerization, leading to mitotic arrest and cell death. However, a comprehensive, publicly available dataset on its pharmacokinetics and pharmacodynamics is lacking. The dose-limiting neurotoxicity observed in the Phase I trial may have contributed to the apparent discontinuation of its clinical development. Further research and access to more detailed study reports would be necessary to fully elucidate the complete pharmacokinetic and pharmacodynamic profile of this compound.

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. INNOVIVE Pharmaceuticals Discontinues Development Of INNO-105 - BioSpace [biospace.com]

- 8. Phase I trial of this compound (R55104) - PubMed [pubmed.ncbi.nlm.nih.gov]

Erbulozole: An In-depth Technical Guide on its Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the quantitative antineoplastic properties and detailed experimental protocols for erbulozole is limited. This guide synthesizes the known mechanism of action of this compound and incorporates data from its structural analog, tubulozole, to provide a comprehensive overview. The experimental protocols provided are generalized standard procedures for evaluating microtubule-targeting agents.

Core Concepts: this compound as a Microtubule-Targeting Agent

This compound (R55104) is a water-soluble congener of tubulozole, identified as a tubulin-binding agent with potential antimitotic and antineoplastic activities.[1] Its primary mechanism of action is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. This disruption leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis, in cancer cells.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its antineoplastic effects by directly interacting with tubulin, the protein subunit of microtubules. It binds to tubulin, preventing the polymerization process that forms microtubules.[1] This leads to a cascade of events culminating in apoptosis:

-

Disruption of Mitotic Spindle: The inability to form functional microtubules prevents the assembly of the mitotic spindle.

-

Cell Cycle Arrest: Without a proper mitotic spindle, cancer cells are unable to progress through mitosis, leading to cell cycle arrest.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in the elimination of the cancerous cells.

Preclinical Data

Specific quantitative preclinical data for this compound is not widely available in published literature. However, studies on its close analog, tubulozole, provide insights into the potential in vivo efficacy of this class of compounds. It is important to note that the following data pertains to tubulozole and should be considered as indicative rather than direct evidence of this compound's activity.

In Vivo Antineoplastic Activity of Tubulozole

Preclinical studies in murine models have demonstrated the antineoplastic properties of tubulozole against various experimental tumors. The cis-isomer of tubulozole is responsible for its biological activity.

| Tumor Model | Treatment Schedule | Observed Effect | Reference |

| MO4 Fibrosarcoma | Intermittent (every fourth day) | Comparable to cyclophosphamide | [2] |

| L1210 Leukemia | Intermittent (every fourth day) | Prolonged median survival time | [2] |

| TA3 Mammacarcinoma | Intermittent (every fourth day) | Favorable compared to cyclophosphamide and vincristine | [2] |

| MO4 Fibrosarcomas and Lewis Lung Carcinomas | 160 mg/kg oral administration 6 hours prior to 10 Gy radiation | Marked interactive effect on tumor growth |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize the antineoplastic properties of microtubule inhibitors like this compound.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

-

Reagent Preparation:

-

Reconstitute purified tubulin (e.g., >99% pure bovine brain tubulin) to a concentration of 3 mg/mL in a general-purpose tubulin buffer (G-PEM; 80 mM PIPES, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the G-PEM buffer.

-

Add the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) to the wells.

-

Initiate the polymerization by adding the reconstituted tubulin to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

The IC50 value (the concentration of this compound that inhibits tubulin polymerization by 50%) can be calculated by comparing the extent of polymerization at the end of the assay in the presence of different concentrations of the compound.

-

Cell Cycle Analysis

This experiment determines the effect of a compound on the progression of cells through the different phases of the cell cycle.

Principle: The DNA content of a cell changes as it progresses through the cell cycle (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content per cell using flow cytometry.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can be used to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

-

Cell Culture and Treatment:

-

Culture and treat cancer cells with this compound as described for the cell cycle analysis.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

-

Data Analysis:

-

The results are typically displayed as a dot plot with four quadrants:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow for Assessing Antineoplastic Activity

Caption: Workflow for preclinical evaluation of this compound.

Logical Relationship of this compound's Core Mechanism

Caption: Logical flow from drug to therapeutic outcome.

References

An In-depth Technical Guide on the Core Biological Functions of Microtubule Inhibitors: A Case Study on Erbulozole and the Repurposed Drug Albendazole

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide aims to provide a comprehensive overview of the core biological functions of specific microtubule-inhibiting agents. Initial research into the compound Erbulozole revealed a significant scarcity of publicly available data. This compound (also known as R55104) is identified as a water-soluble congener of tubulozole, another synthetic microtubule inhibitor.[1][2] Early studies from the 1990s indicated its potential as an antineoplastic agent, demonstrating reversible antimicrotubular activity in vitro at nanomolar concentrations and some anti-invasive and antitumoral effects.[1][3] A Phase I clinical trial was conducted, but detailed results and subsequent research are not readily accessible in the public domain.[2]

Given the limited information on this compound, and to fulfill the request for a detailed technical guide, we have pivoted to a comprehensive analysis of a well-documented microtubule inhibitor with a similar mechanism of action: Albendazole . Originally an anthelmintic drug, Albendazole is now being extensively researched for its anticancer properties, offering a wealth of quantitative data, established experimental protocols, and understood signaling pathways.

Technical Guide: The Anticancer Biological Functions of Albendazole

Core Mechanism of Action: Microtubule Disruption

Albendazole, a benzimidazole derivative, exerts its primary biological effect by binding to β-tubulin. This action inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics leads to several downstream cellular consequences, culminating in cell death.

-

Inhibition of Tubulin Polymerization: Albendazole binds to the colchicine-binding site on β-tubulin, preventing the formation of the microtubule polymer. This leads to a decrease in the overall microtubule mass within the cell.

-

Cell Cycle Arrest: Functional microtubules are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule formation, Albendazole causes cells to arrest in the G2/M phase of the cell cycle, preventing mitosis and cell proliferation.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data on Anticancer Activity

The antiproliferative effects of Albendazole have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

| Cell Line | Cancer Type | IC50 Value (approx.) | Time Point (hours) | Reference |

| MCF-7 | Breast Cancer | 44.9 µM | 24 | [1] |

| HNSCC (HPV-negative average) | Head and Neck Squamous Cell | 152 nM | Not Specified | Repurposing Albendazole... (2017) |